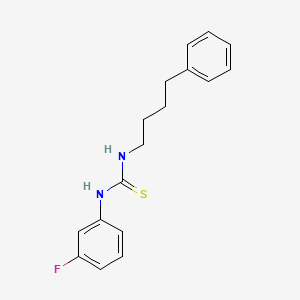![molecular formula C19H15NO4 B4552007 4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4552007.png)
4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
Descripción general
Descripción
4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.10010796 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One pot synthesis methods have been developed for the creation of complex organic compounds, demonstrating the potential for synthesizing related oxazolone derivatives. These methods involve spectral analyses, crystal structure determination, and density functional theory (DFT) studies to understand the properties of the synthesized compounds. Such approaches could be applicable for synthesizing and analyzing "4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate" and exploring its physical and chemical characteristics (Ahmed et al., 2016).
Pharmaceutical Research
Compounds with the oxazolone ring have been evaluated for their potential as aldose reductase inhibitors, which are significant for developing treatments for diabetic complications. This implies that related compounds, including the specific oxazolone derivative , could be investigated for their medicinal chemistry applications, focusing on their selectivity and binding modes through docking and molecular dynamics simulations (Ali et al., 2012).
Material Science Applications
The structural features of oxazolone derivatives make them candidates for material science research, particularly in the development of novel organic materials. Research on the ring transformation reactions and synthesis of terphenyls from aryl ketones showcases the versatility of these compounds in synthesizing new materials with potential applications in organic electronics or as intermediates in further synthetic pathways (Ram & Goel, 1996).
Antimicrobial and Antibacterial Activities
Research on the antibacterial activity of novel compounds, including triazole-tagged derivatives, has shown significant efficacy against both Gram-negative and Gram-positive bacteria. This suggests the potential of exploring "this compound" for antimicrobial properties, contributing to the development of new antibacterial agents (Kumari et al., 2017).
Propiedades
IUPAC Name |
[4-[(E)-[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-4-3-5-15(10-12)18-20-17(19(22)24-18)11-14-6-8-16(9-7-14)23-13(2)21/h3-11H,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHLFBSZTMRHAA-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC=C(C=C3)OC(=O)C)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidin-2-amine](/img/structure/B4551925.png)


![2-[[5-[(4-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4551937.png)
![4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4551944.png)
![5-[1-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4551958.png)
![N-[4-({[3-(3-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4551988.png)
![N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4551996.png)
![1-Methyl-3-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]pyrazole-4-carboxylic acid](/img/structure/B4552000.png)
![N-(sec-butyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4552001.png)


![3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B4552018.png)
![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4552022.png)
